molecular formula C22H21NO3S B2413039 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide CAS No. 2097861-15-7

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide

Cat. No.: B2413039
CAS No.: 2097861-15-7
M. Wt: 379.47
InChI Key: UIQYNPZNBIDPHG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide is a synthetic organic compound with a molecular formula of C22H21NO3S and a molecular weight of 379.5 g/mol . Its structure features a xanthene group linked to a carboxamide chain and a thiophene ring, a scaffold known to be of significant interest in medicinal chemistry . The compound is defined by the SMILES string CC(O)(CNC(=O)C1c2ccccc2Oc2ccccc21)Cc1ccsc1 and has a calculated XLogP3 of 3.6, indicating moderate lipophilicity . While the specific biological profile and mechanism of action for this precise molecule are areas for ongoing research, derivatives containing the thiophene-3-carboxamide moiety have been investigated as potential inhibitors of VEGFR-2, a key target in anti-angiogenesis and cancer research . This suggests its potential utility in biochemical and pharmacological studies, particularly in the development of novel therapeutic agents. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-22(25,12-15-10-11-27-13-15)14-23-21(24)20-16-6-2-4-8-18(16)26-19-9-5-3-7-17(19)20/h2-11,13,20,25H,12,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQYNPZNBIDPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a xanthene derivative and a thiophene-based intermediate. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.

    Xanthene derivatives: Compounds such as fluorescein and eosin, which share the xanthene core structure.

Uniqueness

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide is unique due to its combined xanthene and thiophene structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the xanthene family, characterized by a xanthene core structure with various substituents that influence its biological properties. The presence of a thiophene moiety and hydroxyl group is significant for its activity.

PropertyValue
Molecular Weight367.4 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor2
Hydrogen Bond Acceptor6
Rotatable Bonds3

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • HDAC Inhibition : The compound may act as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and has implications in cancer therapy .
  • Neurogenesis Modulation : It has been suggested that this compound could stimulate neurogenesis, potentially aiding in the treatment of neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects, indicating that this compound may also possess such properties .

In Vitro Studies

In vitro studies have demonstrated the ability of related compounds to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of xanthene have been tested against renal and breast cancer cell lines, showing significant cytotoxicity .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of xanthene derivatives in models of Alzheimer's disease, where they improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophenes and their derivatives, revealing significant activity against various bacterial strains, suggesting a potential role in developing new antibiotics .

Q & A

Q. Key Conditions :

  • Temperature control (e.g., 0–80°C depending on step).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar phases) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, focusing on the hydroxypropyl chain (δ 1.2–1.8 ppm for methyl groups) and thiophene protons (δ 6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold recommended) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 420.18) .
  • X-ray Crystallography : Resolves stereochemistry and solid-state packing, if single crystals are obtainable .

Advanced: How can researchers optimize synthetic yield when encountering low purity?

Answer:
Methodological Adjustments :

  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and minimizes side products .
  • Solvent-Free Conditions : Eliminates solvent compatibility issues, improving yield by 15–20% .
  • Catalyst Screening : Test alternative catalysts (e.g., HATU over DCC) for amide bond efficiency.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Contradiction Resolution : Conflicting yields in literature (e.g., 50% vs. 70%) may stem from solvent purity or humidity control. Replicate under inert atmospheres (N₂/Ar) .

Advanced: How to resolve contradictions in reported biological activities of xanthene derivatives?

Answer:
Strategies :

Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and controls to validate activity.

Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl groups) using molecular docking .

Fluorescence Quenching Studies : Test if xanthene’s autofluorescence interferes with activity assays (e.g., false positives in enzyme inhibition) .

Example : Discrepancies in DNA intercalation ( vs. 13) may arise from buffer pH or ionic strength. Repeat assays at physiological pH (7.4) with varying KCl concentrations .

Advanced: What methodologies are used to study the compound’s interaction with DNA?

Answer:

  • UV-Vis Spectroscopy : Monitor hypochromic shifts (λ = 260 nm) to detect intercalation .
  • Fluorescence Titration : Track quenching of xanthene fluorescence (λex = 350 nm, λem = 450 nm) upon DNA binding .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • Molecular Dynamics Simulations : Model binding energy and orientation using software like AutoDock .

Basic: What are the key structural features influencing the compound’s reactivity?

Answer:

Functional GroupRole in Reactivity/BioactivitySource
Xanthene coreFluorescence, π-π stacking with DNA
Thiophen-3-ylmethylElectrophilic substitution sites
Hydroxypropyl chainHydrogen bonding (e.g., with enzymes)
CarboxamideStabilizes interactions via H-bonding

Advanced: How to design fluorescence-based assays using this compound?

Answer:

  • Labeling Strategy : Conjugate the carboxamide group to target biomolecules (e.g., antibodies via EDC/NHS chemistry) .
  • Imaging Parameters : Use λex = 340–360 nm and λem = 420–460 nm; avoid photobleaching by limiting exposure .
  • Competitive Binding Assays : Displace fluorescent probes (e.g., ethidium bromide) to quantify DNA affinity .

Basic: What are the safety considerations when handling this compound in the lab?

Answer:

  • PPE Requirements : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods due to potential dust dispersion during weighing .
  • First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

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